3-[(Z)-2-nitroethenyl]-1H-indole
Description
3-[(Z)-2-Nitroethenyl]-1H-indole (CAS: 3156-51-2) is a nitro-functionalized indole derivative characterized by a Z-configuration nitroethenyl group at the 3-position of the indole ring. It is commercially available as a high-purity (≥99%) solid or liquid, primarily used in pharmaceutical synthesis, agrochemicals, and polymer intermediates . Its Z-isomer configuration and electron-withdrawing nitro group confer distinct reactivity and spectral properties, making it valuable in multicomponent reactions (e.g., domino reactions to synthesize spirooxindoles) .
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-[(Z)-2-nitroethenyl]-1H-indole |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-7,11H/b6-5- |
InChI Key |
IPASVEYYTNTJTM-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C\[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-nitroethenyl]-1H-indole typically involves the reaction of indole with nitroethene under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone, followed by cyclization to form the indole ring . The nitroethenyl group can be introduced via a Heck reaction, where an alkene is coupled with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by Heck coupling. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and continuous flow systems to manage the exothermic nature of the reactions .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-2-nitroethenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
3-[(Z)-2-nitroethenyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Z)-2-nitroethenyl]-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Stereoisomer: (E)-3-(2-Nitrovinyl)-1H-Indole
Structural Difference : The E-isomer differs in the spatial arrangement of the nitroethenyl group.
Synthesis & Reactivity :
- Both isomers participate in domino reactions with isatins and amino acids to form polycyclic spirooxindoles. However, the Z-isomer’s stereochemistry may influence reaction kinetics and stereoselectivity . Spectral Data:
- 13C-NMR: The nitro group in Z-3-[(Z)-2-nitroethenyl]-1H-indole resonates at δ ~147 ppm (C-NO2), whereas analogous E-isomers exhibit similar but distinct shifts due to conformational differences .
| Property | 3-[(Z)-2-Nitroethenyl]-1H-Indole | (E)-3-(2-Nitrovinyl)-1H-Indole |
|---|---|---|
| Configuration | Z | E |
| 13C-NMR (C-NO2) | δ 147.14 | δ ~145–148 (estimated)* |
| Application | Pharma intermediates | Spirooxindole synthesis |
*Data extrapolated from analogous nitrovinyl compounds.
Functional Group Variant: 3-[(Z)-2-Isocyanoethenyl]-1H-Indole
Structural Difference: The nitro group is replaced with an isocyano group (-NC). Synthesis & Reactivity:
- The isocyano derivative (C11H8N2) is synthesized via stereospecific pathways, leveraging its electron-deficient triple bond for cycloadditions. In contrast, the nitro group in this compound facilitates nucleophilic attacks due to its electron-withdrawing nature . Spectral Data:
- 13C-NMR: The isocyano carbon resonates at δ ~144–150 ppm, overlapping with nitro groups but distinguishable via coupling patterns .
| Property | This compound | 3-[(Z)-2-Isocyanoethenyl]-1H-Indole |
|---|---|---|
| Functional Group | -NO2 | -NC |
| Molecular Formula | C10H8N2O2 | C11H8N2 |
| Reactivity | Electrophilic substitution | Cycloaddition reactions |
Substituent Variant: 3-Ethyl-1H-Indole
Structural Difference : The nitroethenyl group is replaced with an ethyl (-CH2CH3) group.
Synthesis & Applications :
- Synthesized via Friedel-Crafts alkylation, 3-ethyl-indole lacks the conjugation and electron-withdrawing effects of the nitroethenyl group. It is primarily used in fragrance and dye industries .
Spectral Data : - 1H-NMR : The ethyl group in 3-ethyl-indole shows signals at δ ~1.3–1.5 (CH3) and δ ~2.6–2.8 (CH2), absent in nitroethenyl analogs .
| Property | This compound | 3-Ethyl-1H-Indole |
|---|---|---|
| Substituent | -CH=CH-NO2 (Z) | -CH2CH3 |
| Key Spectral Feature | δ 147.14 (C-NO2) | δ 1.3–1.5 (CH3) |
| Application | Antifungal agents | Fragrance intermediates |
Research Findings and Implications
- Reactivity: The Z-nitroethenyl group enhances electrophilicity, enabling regioselective attacks in multicomponent reactions, unlike ethyl or isocyano derivatives .
- Biological Activity: Nitro groups in indole derivatives often correlate with antimicrobial properties, whereas ethyl or isocyano analogs lack this bioactivity .
- Synthetic Flexibility : The nitro group’s electron-withdrawing nature stabilizes transition states in cyclizations, a feature absent in simpler substituents like ethyl .
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